2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide
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Overview
Description
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide is a useful research compound. Its molecular formula is C15H10N4O3S2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.01943254 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A series of compounds, including derivatives of pyrimidinones and oxazinones, were synthesized for their potential as antimicrobial agents. These compounds were developed using various starting materials and demonstrated significant antibacterial and antifungal activities. The research highlights the synthetic pathways and the antimicrobial efficacy of these compounds, comparing them to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Synthetic Pathways and Structural Analysis
Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones utilized N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of thiazolo[3,2-a]pyrimidinone products. This synthetic route was characterized by the elimination of by-products and confirmed through analytical, spectral studies, and single crystal X-ray data (Janardhan et al., 2014).
Antitumor and Thymidylate Synthase Inhibitor Applications
The synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines aimed at potential thymidylate synthase inhibitors and antitumor agents was explored. These compounds, however, did not significantly inhibit human recombinant thymidylate synthase except for one classical analog, which showed some activity. This research provides insights into the synthesis and potential therapeutic applications of these compounds (Gangjee et al., 2004).
Anti-inflammatory Applications
A variety of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents, starting from citrazinic acid. This study not only presents the synthetic pathways but also reports on the anti-inflammatory activity of these compounds, comparing their efficacy to Prednisolone® as a reference drug. The methodology and pharmacological screening underscore the potential of these synthesized compounds in treating inflammation (Amr et al., 2007).
Future Directions
The thieno[3,2-d]pyrimidine core is a structural motif found in many biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities . Therefore, future research could involve the synthesis of this compound and the investigation of its potential biological activities.
Properties
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S2/c16-6-9-11-12(13(21)19-15(22)18-11)24-14(9)23-7-10(20)17-8-4-2-1-3-5-8/h1-5H,7H2,(H,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUBUKLSYOFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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